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Compound of Interest

Compound Name: Dfhbi-2T

Cat. No.: B15144248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing the DFHBI-2T fluorogen in

conjunction with the Broccoli RNA aptamer for a variety of applications, including in vitro RNA

quantification, in-gel analysis, and live-cell RNA imaging. The protocols outlined below are

based on established methodologies and are intended to serve as a detailed resource for

researchers.

I. Introduction
The Broccoli aptamer is a synthetically-derived RNA sequence that specifically binds to the

cell-permeable fluorogen DFHBI-2T, a derivative of the GFP chromophore. This binding event

induces a significant enhancement in the fluorescence of DFHBI-2T, allowing for the

visualization and quantification of Broccoli-tagged RNA molecules. This system offers a

versatile and genetically encodable tool for studying RNA localization, transcription dynamics,

and processing in both in vitro and in vivo settings.

II. Quantitative Data Summary
The following table summarizes key quantitative parameters of the DFHBI-2T/Broccoli aptamer

system.
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Parameter Value Reference

Excitation Wavelength (λex) ~470 nm [1][2]

Emission Wavelength (λem) ~532 nm [1][2]

DFHBI-1T Concentration for

In-Gel Staining
10 µM [2]

DFHBI-1T Concentration for

Live Bacteria Imaging
20-40 µM [1][3]

DFHBI-1T Concentration for

Live Mammalian Cell Imaging
20-200 µM [3][4]

Detection Limit (in-gel) ~1 fmole (~200 pg) [1]

III. Experimental Protocols
A. In Vitro Transcription and Fluorescence Measurement
of Broccoli-tagged RNA
This protocol describes the synthesis of Broccoli-tagged RNA using in vitro transcription and

the subsequent measurement of its fluorescence upon binding to DFHBI-2T. This method is

ideal for quantifying transcription efficiency and screening for factors that may affect RNA

production.[5]

Materials:

Linear DNA template containing a T7 promoter followed by the Broccoli aptamer sequence.

T7 RNA Polymerase.

Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP).

Transcription Buffer (40 mM Tris-HCl pH 8.0, 25 mM NaCl, 8 mM MgCl2, 2 mM spermidine, 5

mM DTT).[6][7]

DFHBI-2T stock solution (e.g., 10 mM in DMSO).
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Nuclease-free water.

Fluorescence plate reader.

Procedure:

Transcription Reaction Setup: In a 384-well plate, prepare the transcription reaction mixture

with a final volume of 25 μL.[6][7] The final concentrations should be: 10 nM DNA template, 1

mM of each NTP, and the appropriate concentration of T7 RNA Polymerase in transcription

buffer.[6][7]

Initiation of Transcription: Initiate the reaction by adding the NTPs.

Real-time Fluorescence Monitoring: Supplement the reaction with 20 μM DFHBI-2T and

immediately place the plate in a fluorescence plate reader.[6][7] Monitor the fluorescence

signal in real-time to observe the production of the Broccoli aptamer.[8]

Data Analysis: The rate of fluorescence increase is proportional to the rate of transcription.
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In Vitro Transcription Workflow.

B. In-Gel Detection of Broccoli-tagged RNA
This protocol allows for the specific visualization of Broccoli-tagged RNA in polyacrylamide

gels, enabling the verification of transcript size and integrity.

Materials:

Polyacrylamide gel electrophoresis (PAGE) system (denaturing or native).

TBE or TTE buffer.

DFHBI-2T staining solution (10 µM DFHBI-2T in 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM

MgCl2).[2]
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SYBR Gold or other general RNA stain (optional).

Gel imager with appropriate filters (e.g., ChemiDoc MP with 470±15 nm excitation and

532±14 nm emission).[1][2]

Procedure:

PAGE: Separate the RNA samples on a polyacrylamide gel.

Washing: After electrophoresis, wash the gel three times for 5 minutes each with nuclease-

free water.[2]

DFHBI-2T Staining: Incubate the gel in the DFHBI-2T staining solution for 15-30 minutes at

room temperature.[2]

Imaging: Image the gel using a gel imager with excitation and emission wavelengths

appropriate for the DFHBI-2T/Broccoli complex.[1][2]

(Optional) General RNA Staining: To visualize all RNA bands, wash the gel three times for 5

minutes with water to remove the DFHBI-2T, and then stain with a general RNA stain like

SYBR Gold according to the manufacturer's protocol.[1][2]

RNA Sample Run Polyacrylamide
Gel Electrophoresis

Wash Gel
(3x with water)

Stain with
DFHBI-2T Solution

Image for Broccoli
(λex: ~470nm, λem: ~532nm)

Wash Gel
(3x with water)

Stain with
SYBR Gold (Optional)

Image for Total RNA
(Optional)

Click to download full resolution via product page

In-Gel Detection Workflow.

C. Live-Cell RNA Imaging in Bacteria
This protocol describes the visualization of Broccoli-tagged RNA in live bacterial cells.

Materials:

Bacterial cells expressing the Broccoli-tagged RNA of interest.

Phosphate-buffered saline (PBS) or M9 minimal media.[2][3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4829638/
https://media.addgene.org/data/plasmids/66/66843/66843-attachment_yP8H9VTM1adD.docx
https://media.addgene.org/data/plasmids/66/66843/66843-attachment_yP8H9VTM1adD.docx
https://www.benchchem.com/product/b15144248?utm_src=pdf-body
https://www.benchchem.com/product/b15144248?utm_src=pdf-body
https://media.addgene.org/data/plasmids/66/66843/66843-attachment_yP8H9VTM1adD.docx
https://www.benchchem.com/product/b15144248?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4829638/
https://media.addgene.org/data/plasmids/66/66843/66843-attachment_yP8H9VTM1adD.docx
https://www.benchchem.com/product/b15144248?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4829638/
https://media.addgene.org/data/plasmids/66/66843/66843-attachment_yP8H9VTM1adD.docx
https://www.benchchem.com/product/b15144248?utm_src=pdf-body-img
https://media.addgene.org/data/plasmids/66/66843/66843-attachment_yP8H9VTM1adD.docx
https://academic.oup.com/nar/article/45/3/1404/2972188
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DFHBI-2T stock solution.

Fluorescence microscope with appropriate filters.

Poly-L-lysine coated glass-bottom dishes (optional, for adherent cells).[2]

Procedure:

Cell Culture and Induction: Grow bacterial cells expressing the Broccoli-tagged RNA to the

desired density and induce expression if necessary.

Cell Preparation: Resuspend the bacterial cells in PBS or M9 minimal media.[2][3]

DFHBI-2T Incubation: Incubate the cells with 20-40 µM DFHBI-2T for 10-45 minutes at room

temperature or 37°C.[1][2][3]

Imaging: Mount the cells on a microscope slide or in a glass-bottom dish and visualize using

a fluorescence microscope.

D. Live-Cell RNA Imaging in Mammalian Cells
This protocol outlines the steps for imaging Broccoli-tagged RNA in live mammalian cells. Note

that signal in mammalian cells may be dimmer and require optimization.[9]

Materials:

Mammalian cells transfected with a plasmid expressing the Broccoli-tagged RNA.

Cell culture medium.

DFHBI-2T stock solution.

Fluorescence microscope with a sensitive camera.

Procedure:

Cell Transfection: Transfect mammalian cells with the plasmid encoding the Broccoli-tagged

RNA.
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Cell Culture: Culture the cells for 24-48 hours post-transfection to allow for expression.

DFHBI-2T Incubation: Replace the culture medium with fresh medium containing 20-200 µM

DFHBI-2T and incubate for at least 30 minutes.[3][4]

Imaging: Image the cells using a fluorescence microscope. It may be necessary to use

longer exposure times due to potentially lower signal intensity compared to bacterial cells.

[10]
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Live-Cell Imaging Principle.

IV. Troubleshooting
Low Fluorescence Signal:

In Vitro: Verify the integrity and concentration of the DNA template and RNA polymerase.

Optimize the transcription reaction conditions (e.g., Mg2+ concentration). Ensure the

DFHBI-2T has not degraded.

In Cellulo: Increase the expression level of the Broccoli-tagged RNA. Optimize the

concentration of DFHBI-2T and the incubation time. Use a more sensitive microscope and

camera. Consider using a dimeric Broccoli construct for enhanced brightness.[11]

High Background Fluorescence:

Ensure complete removal of unbound DFHBI-2T by washing.

Use a lower concentration of DFHBI-2T.

Image in a medium with low autofluorescence.

V. Conclusion
The DFHBI-2T/Broccoli aptamer system provides a powerful tool for the study of RNA biology.

The protocols provided herein offer a starting point for researchers to implement this

technology in their own experimental workflows. With careful optimization, this system can yield

valuable insights into the dynamic life of RNA within the cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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